![molecular formula C9H9ClF3N3O B14356853 N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea CAS No. 93194-53-7](/img/structure/B14356853.png)
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, and coupled products with various functional groups.
Scientific Research Applications
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide.
Fluopimomide: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Uniqueness
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93194-53-7 |
|---|---|
Molecular Formula |
C9H9ClF3N3O |
Molecular Weight |
267.63 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3,(H,14,15,17) |
InChI Key |
JGPIAXXKQNXEBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


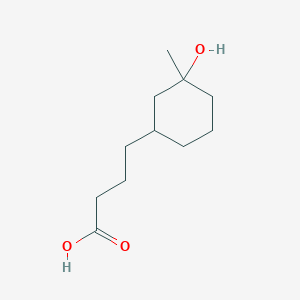

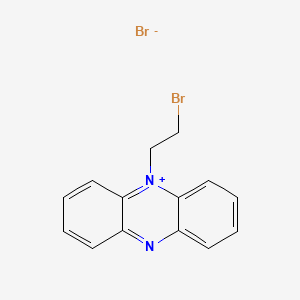
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
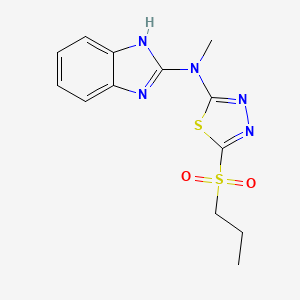
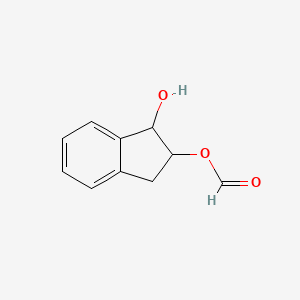
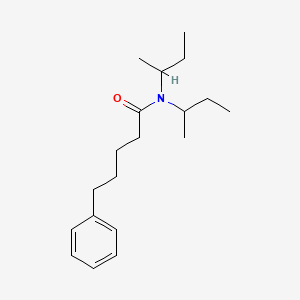
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
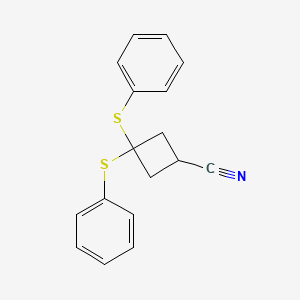

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

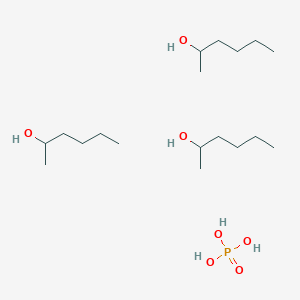
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
